2-(3,5-Dimethylphenyl)cycloheptan-1-one
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Overview
Description
2-(3,5-Dimethylphenyl)cycloheptan-1-one is an organic compound with a unique structure that includes a cycloheptanone ring substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with 3,5-dimethylphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of a carbon-carbon bond between the cycloheptanone and the Grignard reagent, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)cycloheptan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylphenyl)cyclohexan-1-one: Similar structure but with a cyclohexanone ring.
2-(3,5-Dimethylphenyl)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
3,5-Dimethylacetophenone: Similar phenyl substitution but with an acetophenone structure.
Uniqueness
2-(3,5-Dimethylphenyl)cycloheptan-1-one is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its five- and six-membered analogs
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-8-12(2)10-13(9-11)14-6-4-3-5-7-15(14)16/h8-10,14H,3-7H2,1-2H3 |
InChI Key |
UOCRVHMPXOIYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCCC2=O)C |
Origin of Product |
United States |
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